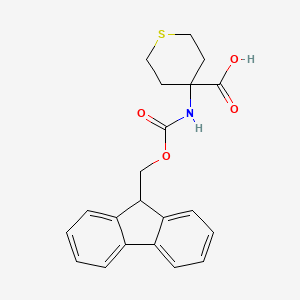

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

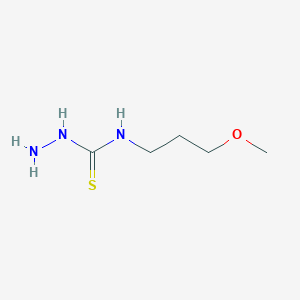

A derivative of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid, specifically 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, has been synthesized from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea), demonstrating the versatility of fluorenylmethoxycarbonyl amino derivatives in synthesizing complex chemical structures Le & Goodnow, 2004. The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative related to the core structure of interest, is highlighted for its ability to protect hydroxy-groups, facilitating the synthesis of complex organic molecules, such as octathymidylic acid fragments, while maintaining stability against base-labile conditions Gioeli & Chattopadhyaya, 1982.

Applications in Solid Phase Synthesis

The fluorenylmethoxycarbonyl (Fmoc) group's utility extends to solid phase synthesis, where new phenylfluorenyl based linkers have been developed for their higher acid stability compared to standard linkers. These linkers facilitate the immobilization and modification of carboxylic acids and amines, with subsequent release of products achieving high yield and purity Bleicher, Lutz, & Wuethrich, 2000.

Molecular Structure and Bonding

The structural aspects of related compounds, such as 9-oxo-9H-fluorene-1-carboxylic acid, reveal intramolecular hydrogen bonding patterns that influence molecular stacking and interaction. This knowledge contributes to understanding the fundamental chemical behavior of fluorenylmethoxycarbonyl derivatives Coté, Lalancette, & Thompson, 1996.

Photocatalysis and Light Emission

Derivatives of this compound exhibit photocatalytic properties, as demonstrated by 3-amino-fluorene-2,4-dicarbonitriles (AFDCs), which catalyze decarboxylative arylation reactions under light, enabling the synthesis of benzylic amines and ethers Chen, Lu, & Wang, 2019. Furthermore, fluorenone-tetraphenylethene luminogens based on fluorenyl derivatives demonstrate solvatochromic effects and aggregation-induced emission, highlighting potential applications in sensitive water detection in organic solvents Chen et al., 2017.

Mécanisme D'action

Target of Action

Similar compounds have been associated with targets such asamino acid derivatives , EAAT , Hydroxycarboxylic Acid Receptor (HCAR) , Free Fatty Acid Receptor , Fatty Acid Synthase (FASN) , Apical Sodium-Dependent Bile Acid Transporter , and G protein-coupled Bile Acid Receptor 1 .

Mode of Action

It’s known that the compound contains aFluoren-9-ylmethoxycarbonyl (Fmoc) group , which is commonly used in peptide synthesis for temporary protection of the amino group . The Fmoc group can be removed under mild basic conditions, allowing for the sequential addition of amino acids in peptide synthesis .

Biochemical Pathways

Given its structural similarity to other fmoc-protected amino acids, it’s likely involved inpeptide synthesis . The removal of the Fmoc group allows for the formation of peptide bonds, which are crucial in the creation of proteins and peptides.

Result of Action

As a potential component in peptide synthesis, it may contribute to the formation of specific peptide sequences, which can have various biological effects depending on their structure and the cells they interact with .

Orientations Futures

Propriétés

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)thiane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c23-19(24)21(9-11-27-12-10-21)22-20(25)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJAASWNXTXYMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361470 |

Source

|

| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)thiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

368866-35-7 |

Source

|

| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)thiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1301143.png)

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1301150.png)